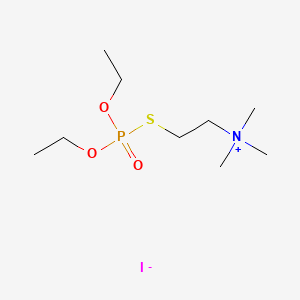
Echothiophate iodide
Descripción general
Descripción
El yoduro de ecotiofato es un inhibidor de la colinesterasa potente, de acción prolongada e irreversible, utilizado principalmente en preparaciones oftálmicas para aumentar el drenaje del fluido intraocular. Se utiliza con mayor frecuencia para el tratamiento del glaucoma y ocasionalmente para la esotropía acomodativa . Este compuesto es conocido por su capacidad para unirse irreversiblemente a la colinesterasa, lo que produce efectos prolongados .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El yoduro de ecotiofato se sintetiza mediante la reacción del ácido dietilclorofosfórico con 2-dimetilaminoetilmercaptano, lo que da como resultado S-(2-dimetilaminoetil)-O,O-dietiltiofosfato. Este intermedio se alquila entonces con yoduro de metilo para formar yoduro de ecotiofato .
Métodos de producción industrial: La producción industrial del yoduro de ecotiofato implica rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El producto final se formula típicamente en soluciones oftálmicas para uso médico .
Análisis De Reacciones Químicas
Tipos de reacciones: El yoduro de ecotiofato se somete a varios tipos de reacciones químicas, incluyendo:
Hidrólisis: El compuesto se hidroliza mediante la colinesterasa, aunque a una velocidad muy lenta debido a su unión irreversible.
Oxidación y reducción: Estas reacciones son menos comunes, pero pueden ocurrir bajo condiciones específicas.
Reactivos y condiciones comunes:
Hidrólisis: Catalizada por las enzimas colinesterasa.
Oxidación y reducción: Típicamente requieren agentes oxidantes o reductores específicos bajo condiciones controladas.
Principales productos formados: El principal producto de la hidrólisis es la forma inactiva de la colinesterasa, ya que la enzima se inactiva permanentemente al unirse con el yoduro de ecotiofato .
Aplicaciones Científicas De Investigación
El yoduro de ecotiofato tiene varias aplicaciones de investigación científica, incluyendo:
Medicina: Se utiliza principalmente en el tratamiento del glaucoma y la esotropía acomodativa.
Industria: Formulado en soluciones oftálmicas para uso terapéutico.
Mecanismo De Acción
El yoduro de ecotiofato ejerce sus efectos uniéndose irreversiblemente al sitio activo de las enzimas colinesterasa. Esta unión se produce a través del grupo fosfato del yoduro de ecotiofato, que se une covalentemente al residuo de serina en el sitio activo de la enzima . Una vez unida, la enzima se inactiva permanentemente, lo que lleva a un aumento de los niveles de acetilcolina en la hendidura sináptica. Esto da como resultado una estimulación prolongada de los receptores colinérgicos, lo que provoca miosis, aumento del flujo de humor acuoso y reducción de la presión intraocular .
Compuestos Similares:
Fisostigmina: Otro inhibidor de la colinesterasa utilizado en el tratamiento del glaucoma.
Neostigmina: Utilizada por sus propiedades inhibitorias de la colinesterasa en diversas aplicaciones médicas.
Piridostigmina: Similar a la neostigmina, pero con una duración de acción más prolongada.
Singularidad del yoduro de ecotiofato: El yoduro de ecotiofato es único debido a su unión irreversible a la colinesterasa, lo que produce efectos de larga duración. Esto lo distingue de otros inhibidores de la colinesterasa como la fisostigmina y la neostigmina, que son inhibidores reversibles .
Comparación Con Compuestos Similares
Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.
Neostigmine: Used for its cholinesterase inhibitory properties in various medical applications.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Uniqueness of Echothiophate Iodide: this compound is unique due to its irreversible binding to cholinesterase, leading to long-lasting effects. This distinguishes it from other cholinesterase inhibitors like physostigmine and neostigmine, which are reversible inhibitors .
Propiedades
IUPAC Name |
2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXQHPWHMXOFRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23INO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022976 | |
| Record name | Echothiophate iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-10-0 | |
| Record name | Echothiophate iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echothiophate iodide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echothiophate iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ecothiopate iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECHOTHIOPHATE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE](/img/structure/B1671004.png)



![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)







